ER‑α Degradation Efficacy: Fluoromethyl Azetidine vs. Non‑Fluorinated Methyl Azetidine (Head‑to‑Head)
In a direct comparison of chromene‑based SERDs, the fluoromethyl azetidine side‑chain (compound 17h) achieved an ER‑α degradation efficacy of 97 % in MCF‑7 cells, whereas the corresponding non‑fluorinated methyl azetidine parent reached only 86 % [1]. This 11‑percentage‑point gain is attributed to the monofluoromethyl group at the azetidine 3‑position.
| Evidence Dimension | ER‑α degradation efficacy (in‑cell western, MCF‑7 cells) |
|---|---|
| Target Compound Data | 97 % (fluoromethyl azetidine side‑chain, compound 17h) |
| Comparator Or Baseline | 86 % (non‑fluorinated methyl azetidine parent) |
| Quantified Difference | +11 percentage points |
| Conditions | ER‑α in‑cell western assay in MCF‑7 cells; n ≥ 4; efficacy expressed as percent of fulvestrant control |
Why This Matters
For procurement decisions in SERD‑focused medicinal chemistry programs, the fluoromethyl azetidine building block directly enables the higher degradation efficacy that translated into tumor regression in a tamoxifen‑resistant xenograft model [1].
- [1] Kahraman M, et al. Maximizing ER‑α Degradation Maximizes Activity in a Tamoxifen‑Resistant Breast Cancer Model: Identification of GDC‑0927. ACS Med Chem Lett. 2018;10(1):50‑55. View Source
